
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a dihydrooxazole ring substituted with diphenyl and trifluoromethylpyridinyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Introduction of the Diphenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups.
Attachment of the Trifluoromethylpyridinyl Group: This could be accomplished through a nucleophilic substitution reaction or a cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole ring.
Reduction: Reduction reactions could be used to modify the pyridinyl or phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.
Mechanism of Action
The mechanism of action for (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group.
(4S,5R)-4,5-Diphenyl-2-(4-methylpyridin-2-yl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C21H15F3N2O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H |
InChI Key |
LQLJPPMMXXVVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)
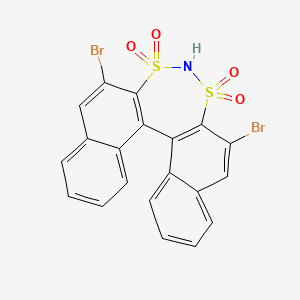
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
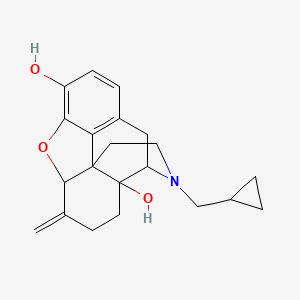
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
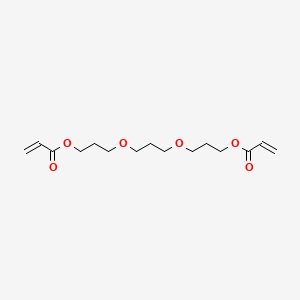
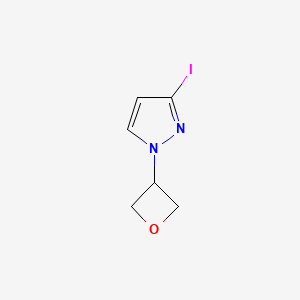

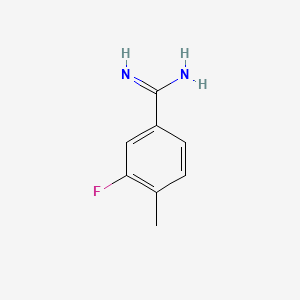
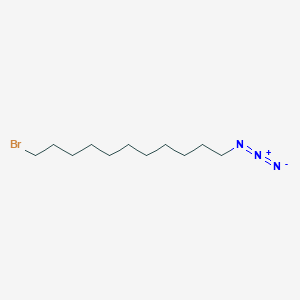
![(4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B12510236.png)
